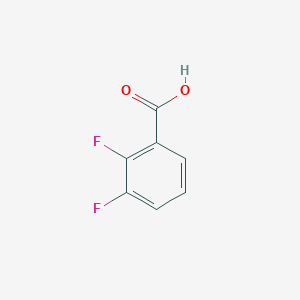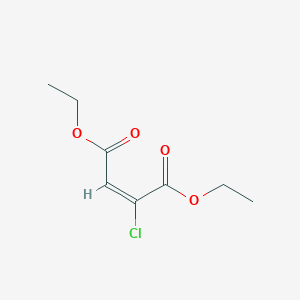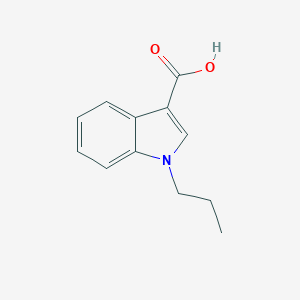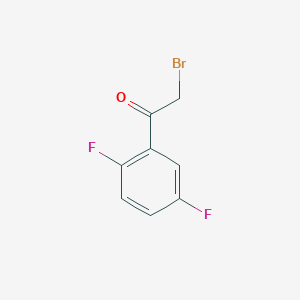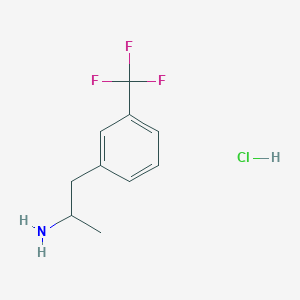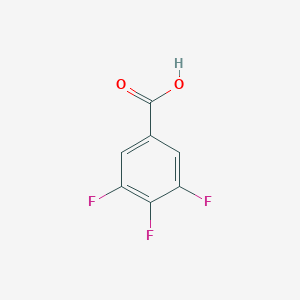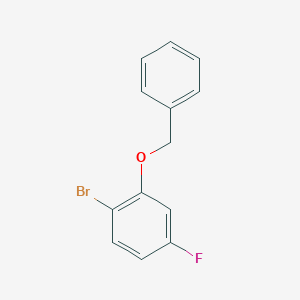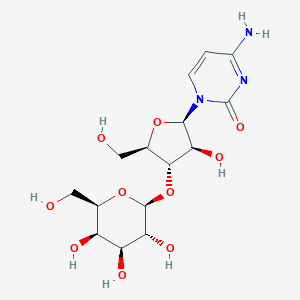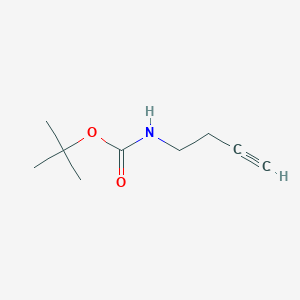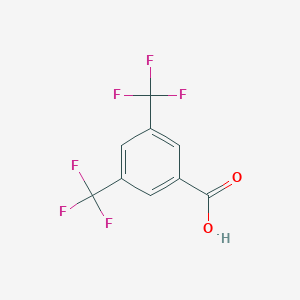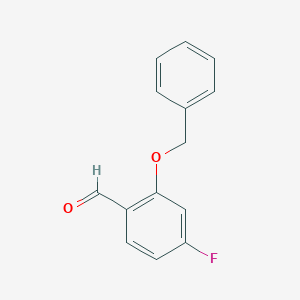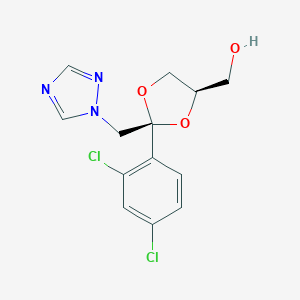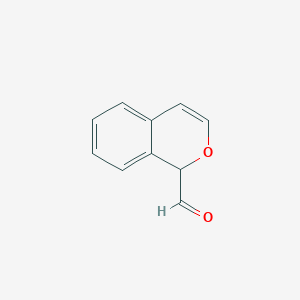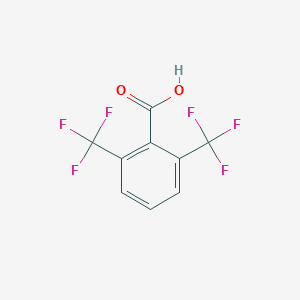
1-(4-(5-Maleimidopentyl)aminobenzyl)ethylenediaminetetraacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-(5-Maleimidopentyl)aminobenzyl)ethylenediaminetetraacetic acid, also known as BMEDA, is a chelating agent that has been widely used in scientific research. It is a derivative of ethylenediaminetetraacetic acid (EDTA) and has a maleimide group that allows it to react with sulfhydryl groups in proteins and peptides. BMEDA is a versatile molecule that can be used in various applications, including protein conjugation, labeling, and purification.
作用機序
1-(4-(5-Maleimidopentyl)aminobenzyl)ethylenediaminetetraacetic acid works by chelating metal ions, such as copper, zinc, and iron, which are essential for the activity of many enzymes and proteins. The maleimide group of 1-(4-(5-Maleimidopentyl)aminobenzyl)ethylenediaminetetraacetic acid reacts with sulfhydryl groups in proteins and peptides, allowing for site-specific conjugation and labeling. The chelating properties of 1-(4-(5-Maleimidopentyl)aminobenzyl)ethylenediaminetetraacetic acid also make it useful in the detection and quantification of metal ions in biological samples.
生化学的および生理学的効果
1-(4-(5-Maleimidopentyl)aminobenzyl)ethylenediaminetetraacetic acid has been shown to have minimal effects on the biochemical and physiological properties of proteins and peptides. It does not affect the enzymatic activity or stability of most proteins. However, the maleimide group of 1-(4-(5-Maleimidopentyl)aminobenzyl)ethylenediaminetetraacetic acid can react with other sulfhydryl groups in proteins and peptides, leading to the formation of unwanted conjugates. Therefore, careful optimization of the reaction conditions is necessary to minimize these side reactions.
実験室実験の利点と制限
1-(4-(5-Maleimidopentyl)aminobenzyl)ethylenediaminetetraacetic acid has several advantages over other protein conjugation and labeling methods. It allows for site-specific conjugation and labeling, which is essential for the study of protein structure and function. 1-(4-(5-Maleimidopentyl)aminobenzyl)ethylenediaminetetraacetic acid is also highly specific for sulfhydryl groups, which are abundant in many proteins and peptides. However, 1-(4-(5-Maleimidopentyl)aminobenzyl)ethylenediaminetetraacetic acid has some limitations, including the potential for side reactions with other sulfhydryl groups in proteins and peptides. It also requires careful optimization of the reaction conditions to minimize these side reactions.
将来の方向性
There are several future directions for the use of 1-(4-(5-Maleimidopentyl)aminobenzyl)ethylenediaminetetraacetic acid in scientific research. One potential application is in the development of protein-based biosensors for the detection of metal ions in biological samples. 1-(4-(5-Maleimidopentyl)aminobenzyl)ethylenediaminetetraacetic acid can be used to attach metal-binding peptides to proteins, allowing for the detection and quantification of metal ions with high sensitivity and specificity. Another potential application is in the development of targeted drug delivery systems. 1-(4-(5-Maleimidopentyl)aminobenzyl)ethylenediaminetetraacetic acid can be used to attach drugs to proteins, allowing for their targeted delivery to specific tissues or cells. Overall, 1-(4-(5-Maleimidopentyl)aminobenzyl)ethylenediaminetetraacetic acid is a versatile molecule with many potential applications in scientific research.
合成法
The synthesis of 1-(4-(5-Maleimidopentyl)aminobenzyl)ethylenediaminetetraacetic acid involves the reaction of N-(5-Aminopentyl)maleimide with EDTA. The maleimide group reacts with the sulfhydryl group of cysteine residues in proteins and peptides, allowing for site-specific conjugation and labeling. 1-(4-(5-Maleimidopentyl)aminobenzyl)ethylenediaminetetraacetic acid can also be synthesized by reacting N-(5-Aminopentyl)maleimide with other chelating agents, such as diethylenetriaminepentaacetic acid (DTPA) and ethylenediamine-N,N'-bis(2-hydroxyphenylacetic acid) (EDDHA).
科学的研究の応用
1-(4-(5-Maleimidopentyl)aminobenzyl)ethylenediaminetetraacetic acid has been widely used in scientific research for protein conjugation, labeling, and purification. It can be used to attach fluorescent dyes, biotin, or other tags to proteins and peptides, allowing for their detection and quantification. 1-(4-(5-Maleimidopentyl)aminobenzyl)ethylenediaminetetraacetic acid can also be used to purify proteins by immobilizing them on a solid support through the maleimide group. This technique is called affinity chromatography and is commonly used in the purification of enzymes and antibodies.
特性
CAS番号 |
155015-71-7 |
|---|---|
製品名 |
1-(4-(5-Maleimidopentyl)aminobenzyl)ethylenediaminetetraacetic acid |
分子式 |
C26H34N4O10 |
分子量 |
562.6 g/mol |
IUPAC名 |
2-[[2-[bis(carboxymethyl)amino]-3-[4-[5-(2,5-dioxopyrrol-1-yl)pentylamino]phenyl]propyl]-(carboxymethyl)amino]acetic acid |
InChI |
InChI=1S/C26H34N4O10/c31-21-8-9-22(32)30(21)11-3-1-2-10-27-19-6-4-18(5-7-19)12-20(29(16-25(37)38)17-26(39)40)13-28(14-23(33)34)15-24(35)36/h4-9,20,27H,1-3,10-17H2,(H,33,34)(H,35,36)(H,37,38)(H,39,40) |
InChIキー |
AWYSNGNHQFFZEX-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CC(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O)NCCCCCN2C(=O)C=CC2=O |
正規SMILES |
C1=CC(=CC=C1CC(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O)NCCCCCN2C(=O)C=CC2=O |
同義語 |
1-(4-(5-maleimidopentyl)aminobenzyl)ethylenediaminetetraacetic acid EMCS-Bz-EDTA |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



